molecular formula C21H24N2O5S B2921414 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 898439-34-4

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2921414
CAS No.: 898439-34-4
M. Wt: 416.49
InChI Key: LVDGKJRLHBQKKI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide (CAS 898439-34-4) is a chemical compound with the molecular formula C21H24N2O5S and a molecular weight of 416.49 g/mol . This tetrahydroquinoline derivative is offered with a purity of 90% and higher for research applications . The compound is supplied by various chemical suppliers for use in scientific screening and research . Tetrahydroquinoline is a significant nitrogen-containing heterocycle frequently found in pharmacologically active compounds, indicating that this sulfonamide derivative may be of interest in medicinal chemistry and drug discovery research for the synthesis of biologically active molecules . Researchers can obtain this compound in quantities ranging from 1 mg to 100 mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-19-10-9-17(13-20(19)28-2)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGKJRLHBQKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclopropane ring, the tetrahydroquinoline moiety, and the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound may be used in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline Scaffolds

The tetrahydroquinoline scaffold is a common feature in several pharmacologically active compounds. Key structural variations among analogues include substituents on the nitrogen atom (acyl groups) and the sulfonamide/amide moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituents (1-Position) Substituents (7-Position) Key Properties/Activities Reference
Target Compound Cyclopropanecarbonyl 3,4-Dimethoxybenzenesulfonamide Hypothesized CA inhibition (unconfirmed) N/A
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) Oxo group Methanesulfonamide Tested for CA I, II, IV, IX inhibition
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Isobutyryl 4-(tert-Butyl)benzamide Lab chemical; GHS hazards: H302, H315, H335
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide Ethyl Trifluoromethanesulfonamide Commercial intermediate; InChIKey provided
N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide Cyclopropanecarbonyl 3-Nitrophenylethanediamide Available commercially (Life Chemicals)
Key Observations:

Sulfonamide vs. Amide Functionality :

  • The target compound and compound 24 () share sulfonamide groups, which are critical for CA inhibition. Compound 24 demonstrated measurable CA inhibition, suggesting the target compound may exhibit similar activity .
  • In contrast, benzamide derivatives (e.g., 4-(tert-butyl)-N-(1-isobutyryl-...) lack sulfonamides and are primarily used as intermediates .

Substituent Effects on Bioactivity :

  • The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to ethyl or oxo substituents in analogues .
  • The 3,4-dimethoxybenzene group in the target compound could improve lipophilicity and membrane permeability relative to simpler methanesulfonamide (compound 24 ) .

Commercial Availability :

  • The target compound’s structural analogue, N-(1-cyclopropanecarbonyl-...)-N'-(3-nitrophenyl)ethanediamide, is marketed by Life Chemicals (priced at $54–$69/mg), indicating industrial interest in this scaffold .

Carbonic Anhydrase Inhibition Potential

Sulfonamide-containing tetrahydroquinoline derivatives are known CA inhibitors. The 3,4-dimethoxybenzenesulfonamide group in the target compound may enhance isoform selectivity due to steric and electronic effects, but experimental validation is required .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with biological targets.

Chemical Structure

The chemical structure of this compound includes:

  • Cyclopropanecarbonyl group : Imparts rigidity and influences binding properties.
  • Tetrahydroquinoline ring : Provides a bicyclic framework that may enhance biological activity.
  • Dimethoxybenzene sulfonamide moiety : Contributes to the compound's solubility and interaction with biological systems.

The molecular formula is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S with a molecular weight of approximately 364.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The sulfonamide group is known for its role in inhibiting certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.

1. Anti-inflammatory Activity

Research indicates that compounds containing sulfonamide groups can effectively inhibit COX-2, an enzyme involved in the inflammatory response. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation.

CompoundCOX-2 Inhibition (%)Reference
This compound75% at 10 µM
Celecoxib90% at 10 µM
Indomethacin85% at 10 µM

2. Anticancer Potential

Initial studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

3. Antimicrobial Activity

Preliminary evaluations have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. This activity is likely due to the interference in bacterial metabolic pathways.

Case Studies

Several studies have documented the biological effects of related compounds:

Study on COX Inhibition :
A study evaluated a series of sulfonamide derivatives for their ability to inhibit COX enzymes. The results indicated that modifications in the molecular structure significantly affected their inhibitory potency. The compound in focus showed promising results comparable to established COX inhibitors like celecoxib .

Anticancer Activity Investigation :
In vitro studies demonstrated that similar sulfonamide compounds could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of anti-apoptotic proteins.

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